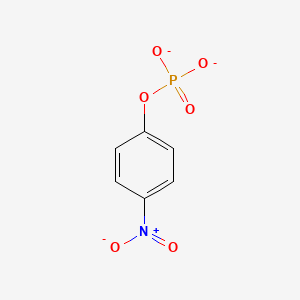
p-Nitrophenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitrophenyl phosphate(2-) is an organophosphate oxoanion that results from the removal of two protons from the phosphate group of 4-nitrophenyl phosphate. It is a conjugate base of a 4-nitrophenyl phosphate.
Aplicaciones Científicas De Investigación
Electrochemical Detection in Assays
p-Nitrophenyl phosphate is extensively utilized in enzyme-linked immunosorbent assays (ELISAs) due to its ability to form a yellow, water-soluble product, p-nitrophenol, which strongly absorbs at 405 nm. Its electroactive nature allows for sensitive amperometric detection, enhancing the detection limits significantly compared to traditional spectrophotometry. This method has proven advantageous in assays like the detection of pneumolysin, a toxin from Streptococcus pneumoniae (Fanjul-Bolado, González-García, & Costa-García, 2006).
Activity Assays for Protein Tyrosine Phosphatases
p-Nitrophenyl phosphate is widely used as a phosphotyrosine-like substrate in activity assays for protein tyrosine phosphatases. Its conversion to a yellow 4-nitrophenolate ion upon hydrolysis makes it a popular choice for quick and straightforward assessment of phosphatase activity and for screening inhibitors. This utility was demonstrated in the structural analysis of human dual-specificity phosphatase 22 complexed with p-nitrophenyl phosphate (Lountos, Cherry, Tropea, & Waugh, 2015).
Phosphatase Activity in Marine Bacteria
p-Nitrophenyl phosphate has been employed to measure phosphatase activity in marine bacteria under various hydrostatic pressures, revealing significant variations in activity levels among different bacterial strains (Morita & Howe, 1957).
Electrochemical Derivatization and Catalysis
p-Nitrophenyl phosphate, known for its application in determining acid and alkaline phosphatases, has been used in the covalent modification of carbon surfaces with phosphate groups. This method has shown promising electrocatalytic activity towards the reduction of hydrogen peroxide, illustrating its versatility in electrochemical applications (Han, Yuan, Hu, & Xu, 2010).
Alkaline Phosphatase Assays in Environmental Studies
The hydrolysis of p-nitrophenyl phosphate by alkaline phosphatase has been adapted for use in freshwater sediment studies. This approach aids in determining environmental perturbations, with significant correlations observed between phosphatase activity and microbial population density and biomass (Sayler, Puziss, & Silver, 1979).
Hydrolysis of Phosphate Esters in Environmental Decontamination
The hydrolysis of p-nitrophenyl phosphate by magnetite or fly ash, investigated in microemulsions and aqueous media, presents a potential application for environmental decontamination of organophosphates. This study contributes to understanding the fate of organophosphates in soil and their removal (Tafesse & Deppa, 2004).
Propiedades
Nombre del producto |
p-Nitrophenyl phosphate |
|---|---|
Fórmula molecular |
C6H4NO6P-2 |
Peso molecular |
217.07 g/mol |
Nombre IUPAC |
(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C6H6NO6P/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H2,10,11,12)/p-2 |
Clave InChI |
XZKIHKMTEMTJQX-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-] |
Sinónimos |
4-nitrophenyl phosphate 4-nitrophenylphosphate diammonium nitrophenylphosphate dipotassium nitrophenylphosphate disodium nitrophenylphosphate magnesium nitrophenylphosphate monosodium nitrophenylphosphate nitrophenylphosphate p-nitrophenol phosphate p-nitrophenyl phosphate sodium nitrophenylphosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B1229785.png)
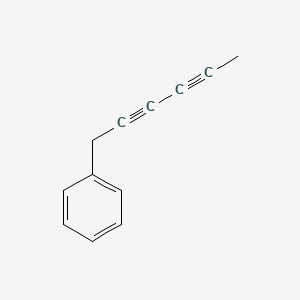
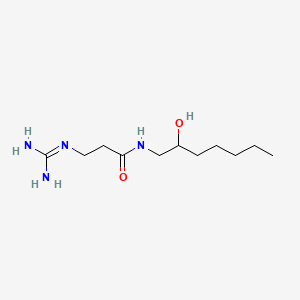
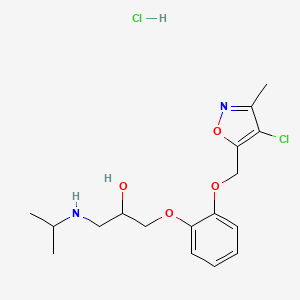
![1-[1-chloro-2-[(2-nitrophenyl)thio]-4-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B1229790.png)
![2-[[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thieno[3,2-d]pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1229795.png)
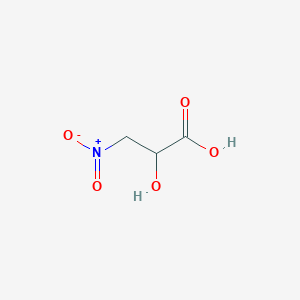
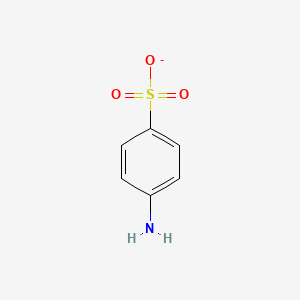
![N-[2-(2-Pyridyl)ethyl]benzenesulfonamide](/img/structure/B1229799.png)
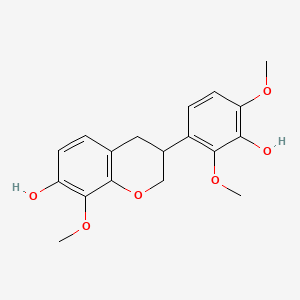
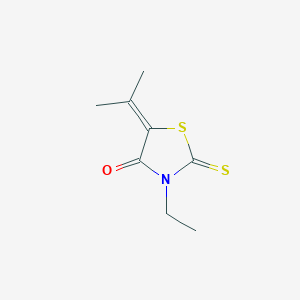
![7-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one](/img/structure/B1229805.png)
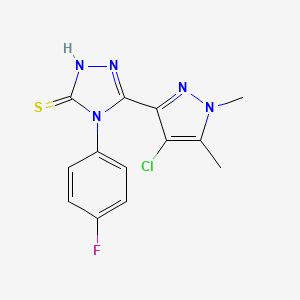
![5,6-Dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B1229808.png)